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Compound of Interest

Compound Name: 2-Ethyl-N-methylbenzamide

CAS No.: 634924-12-2

Cat. No.: B13113188

Get Quote

Comprehensive Technical Guide on N-Ethyl-2-methylbenzamide (CAS 57056-81-2): Properties,

Synthesis, and Applications in Drug Development

Executive Summary
As a Senior Application Scientist, I frequently evaluate chemical intermediates not just for their

static properties, but for their dynamic utility in complex synthetic workflows. CAS 57056-81-2,

formally known as N-ethyl-2-methylbenzamide (or N-ethyl-o-toluamide), is a prime example of

a deceptively simple molecule that serves as a critical linchpin in multiple domains of

therapeutic development[1]. Structurally, it is a secondary amide featuring an ortho-methylated

benzene ring. This specific steric and electronic arrangement makes it a highly valuable

pharmacophore and synthetic building block—most notably as the direct precursor to the anti-

parasitic drug Crotamiton[2], a scaffold for next-generation insect repellents[3], and a structural

anchor in modern Janus Kinase (JAK) inhibitors[4].

This whitepaper deconstructs the physicochemical profile, mechanistic utility, and self-

validating synthetic protocols associated with CAS 57056-81-2.
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Understanding the baseline properties of CAS 57056-81-2 is essential for predicting its

behavior in organic solvents and its pharmacokinetic potential. The presence of the secondary

amide allows it to act as both a hydrogen bond donor and acceptor, while the ortho-methyl

group restricts rotation, locking the molecule into specific conformations favorable for target

binding[1].

Property Value
Clinical / Synthetic
Relevance

IUPAC Name N-ethyl-2-methylbenzamide Standard nomenclature[1].

Molecular Formula C10H13NO
Determines stoichiometric

calculations[1].

Molecular Weight 163.22 g/mol
Low MW allows it to be a

fragment in larger APIs[1].

XLogP3 1.3

Optimal lipophilicity for topical

penetration (e.g., Crotamiton)

[1].

Hydrogen Bond Donors 1
Crucial for kinase hinge-region

binding[1].

Hydrogen Bond Acceptors 1
Facilitates target interaction

and solubility[1].

Rotatable Bonds 2
Low conformational entropy

favors high-affinity binding[1].

Core Synthetic Utility I: Precursor to Crotamiton
Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) is an essential anti-scabies and anti-

pruritic agent. CAS 57056-81-2 is the exact intermediate generated in the penultimate step of

its commercial production[2].

Causality in Synthesis: The synthesis relies on the sequential functionalization of o-toluic acid.

By first forming the secondary amide (CAS 57056-81-2), the nitrogen is primed for a

subsequent N-acylation. The steric hindrance of the ortho-methyl group requires careful
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temperature control during the final condensation with crotonyl chloride to ensure high yields of

the tertiary amide[2].
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Caption: Workflow for the synthesis of Crotamiton utilizing CAS 57056-81-2 as the critical

intermediate.

Core Synthetic Utility II: Scaffold for Novel
Carboxamide Repellents
While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard for arthropod

repellency, its high volatility limits its duration of action[3]. CAS 57056-81-2 serves as a

foundational scaffold to develop heavier, less volatile carboxamides.

Mechanistic Insight: By shifting the methyl group to the ortho position and utilizing an N-ethyl

secondary amide, researchers can synthesize tertiary amides (e.g., N-butyl-N-ethyl-2-

methylbenzamide) via alkylation[3]. These modifications lower the vapor pressure, allowing the

compound to remain on the skin longer, effectively doubling the protection time against

mosquito vectors compared to standard DEET formulations[3],[5].

Core Synthetic Utility III: Building Block in JAK
Inhibitors
In modern targeted therapies, particularly for autoimmune diseases like hidradenitis

suppurativa, Janus Kinase (JAK) inhibitors are paramount[6]. CAS 57056-81-2 derivatives are

frequently incorporated into complex aminopyrimidinyl compounds[4].

Binding Causality: The benzamide fragment mimics the adenine ring of ATP. The secondary

amide of the N-ethyl-2-methylbenzamide moiety acts as a critical hydrogen bond

donor/acceptor pair, anchoring the inhibitor into the hinge region of the JAK1/TYK2 ATP-binding

pocket[4]. The ortho-methyl group forces the aromatic ring out of coplanarity with the amide,
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perfectly angling the molecule to occupy the hydrophobic specificity pocket of the kinase,

thereby preventing STAT phosphorylation[4],[6].
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Caption: Mechanism of action for JAK inhibitors utilizing the benzamide scaffold to block STAT

phosphorylation.

Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies are designed as self-validating

systems, where each step contains an inherent quality control checkpoint.

Protocol A: Synthesis of N-Ethyl-2-methylbenzamide (CAS 57056-81-2) Objective: High-yield

amidation of 2-methylbenzoyl chloride.

Acyl Chloride Formation: Reflux o-toluic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2

hours. Causality: The evolution of SO2 and HCl gases drives the reaction to completion.

Validation: Cease reflux when gas evolution stops; remove excess SOCl2 in vacuo.
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Amidation: Dissolve the resulting 2-methylbenzoyl chloride in anhydrous dichloromethane

(DCM). Cool to 0°C in an ice bath. Dropwise, add a 70% aqueous solution of ethylamine (2.5

eq). Causality: The 0°C environment suppresses thermal degradation and side-reactions.

The excess ethylamine acts as both the nucleophile and an acid scavenger, neutralizing the

generated HCl to form ethylammonium chloride salts.

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and

brine. Dry over anhydrous MgSO4 and concentrate.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc

(7:3). The disappearance of the high-Rf acyl chloride spot confirms completion. 1H-NMR will

definitively show a triplet (~1.2 ppm) and a multiplet/quartet (~3.4 ppm) for the ethyl group,

alongside a broad singlet for the amide N-H.

Protocol B: Conversion to Crotamiton (Tertiary Amide Formation) Objective: N-acylation of the

secondary amide[2].

Deprotonation: Dissolve CAS 57056-81-2 in anhydrous tetrahydrofuran (THF). Add sodium

hydride (NaH, 1.2 eq) at 0°C. Causality: Secondary amides are poor nucleophiles. NaH

irreversibly deprotonates the amide nitrogen, generating a highly reactive, resonance-

stabilized amide anion.

Condensation: Slowly add crotonyl chloride (1.1 eq). Stir for 4 hours at room temperature.

Self-Validation Checkpoint: Quench with water and extract with ethyl acetate. Purify via

vacuum distillation. Use GC-MS to confirm the molecular weight (203.28 g/mol ) and assess

the cis/trans isomer ratio of the crotonyl double bond, ensuring the API meets pharmacopeial

standards[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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